molecular formula C14H15N5 B15386162 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- CAS No. 101821-48-1

1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-

カタログ番号: B15386162
CAS番号: 101821-48-1
分子量: 253.30 g/mol
InChIキー: VXCGJGHAEWYCOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- (CAS: 104291-93-2) is a nitrogen-rich heterocyclic molecule featuring an indole core substituted at the 2- and 6-positions with dihydroimidazole moieties. Indole derivatives are structurally significant due to their aromaticity, electron-rich π-system, and biological relevance (e.g., in tryptophan and serotonin). Its synthesis typically involves multi-step organic reactions, as exemplified by related pyridine-based analogs .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

101821-48-1

分子式

C14H15N5

分子量

253.30 g/mol

IUPAC名

2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-1H-indole

InChI

InChI=1S/C14H15N5/c1-2-10(13-15-3-4-16-13)8-11-9(1)7-12(19-11)14-17-5-6-18-14/h1-2,7-8,19H,3-6H2,(H,15,16)(H,17,18)

InChIキー

VXCGJGHAEWYCOH-UHFFFAOYSA-N

正規SMILES

C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C4=NCCN4

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyridine-based analogs rather than indole derivatives. However, structural parallels allow inferences about coordination behavior, solubility, and intermolecular interactions. Below is a comparative analysis with key compounds:

Ligand Architecture and Coordination Chemistry

Compound Core Structure Coordinating Groups Metal Binding Geometry (Observed) Reference
1H-Indole, 2,6-bis(dihydroimidazol-2-yl) Indole 2 × dihydroimidazole (N donors) Hypothetical: Octahedral/Tetrahedral*
2,6-bis(dihydroimidazol-2-yl)pyridine (bip) Pyridine 2 × dihydroimidazole (N donors) Distorted tetrahedral (Mn^II)
3,5-bis(dihydroimidazol-2-yl)pyridine Pyridine 2 × dihydroimidazole (N donors) Not reported (likely similar to bip)

*The indole derivative’s coordination geometry is inferred from pyridine analogs. Indole’s planar structure may favor π-π stacking, altering metal-ligand dynamics compared to pyridine.

Solubility and Crystallization

  • 1H-Indole derivative: Limited solubility data exist, but the indole core’s hydrophobicity may reduce solubility in polar solvents (e.g., acetonitrile) compared to pyridine analogs.
  • bip-Mn^II complexes : Exhibit moderate solubility in acetonitrile, forming crystals with hydrogen-bonded 3D networks .
  • Pyridine analogs: Solubility in methanol and acetonitrile facilitates crystallization, often stabilized by N–H⋯O and π-π interactions (3.50 Å stacking distance in bip-Mn^II) .

Hydrogen Bonding and Crystal Packing

Compound Key Interactions Crystal System/Space Group Reference
Mn(bip)₂₂·CH₃CN N–H⋯O (2.85–3.10 Å), π-π (3.50 Å) Monoclinic, C2/c
1H-Indole derivative (hypothetical) N–H⋯X (X = O, Cl), enhanced π-π stacking Likely monoclinic/trigonal

Research Findings and Gaps

  • Synthetic Routes: Pyridine analogs (e.g., bip) are synthesized via bromoacetophenone intermediates in 4–6 steps . The indole derivative likely requires tailored routes due to indole’s sensitivity to harsh conditions.
  • Metal Complexation : Mn^II complexes with bip show distorted tetrahedral geometry (Mn–N: 2.25–2.29 Å) . Indole’s electronic effects (electron-donating NH) could modulate metal-ligand bond lengths and redox properties.
  • Applications: Pyridine-dihydroimidazole ligands are explored for nucleic acid binding and catalysis.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)- and its derivatives?

  • Methodology : The ligand 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (bip) is synthesized via condensation reactions, as adapted from Baker et al. (1991). For coordination complexes, metal salts (e.g., MnCl₂·4H₂O) are combined with bip in methanol, followed by slow diffusion of diethyl ether to yield single crystals .
  • Key Steps :

  • Ligand synthesis: Imidazole derivatives are prepared under reflux with appropriate aldehydes and amines.
  • Complexation: Metal salts are added to ligand solutions under inert atmospheres. Crystallization is achieved via solvent layering.

Q. How is the crystal structure of this compound determined?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer. Data refinement employs SHELXTL (SHELXL-2018/3) with full-matrix least-squares methods .
  • Parameters :

Space GroupC2/c
Cell Parametersa = 20.521 Å, b = 12.732 Å, c = 14.602 Å, β = 123.89°
R ValuesR₁ = 0.047, wR₂ = 0.121 (for F² > 2σ(F²))
Refinement accounts for anisotropic displacement parameters and hydrogen bonding constraints .

Q. What spectroscopic methods are used to characterize this compound?

  • IR Spectroscopy : Identifies N–H (3370 cm⁻¹), C=N (1595 cm⁻¹), and Mn–N (450–500 cm⁻¹) stretching modes .
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of calculated values) .

Advanced Questions

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) stabilize the crystal lattice?

  • Hydrogen Bonding : N–H···O interactions between imidazole NH groups and perchlorate O atoms (d = 2.35–2.50 Å) form 3D networks .
  • π-π Interactions : Parallel bip ligands exhibit face-to-face stacking (3.50 Å spacing), enhancing lattice stability .
  • Methodological Insight : Hirshfeld surface analysis and Mercury software quantify interaction contributions .

Q. What coordination geometry does the metal center adopt in complexes of this ligand?

  • Geometry : Mn(II) in [Mn(bip)₂]²⁺ adopts a distorted octahedral geometry, with Mn–N bond lengths ranging from 2.251–2.292 Å. Bond angles (N–Mn–N) vary between 70.17°–147.1° .
  • Electronic Effects : Shorter Mn–N bonds (vs. typical Mn–imidazole complexes) suggest strong σ-donation from bip’s N donors .

Q. How can computational modeling complement experimental data for this compound?

  • Density Functional Theory (DFT) : Predicts electronic structure, spin states, and ligand field parameters. Compare calculated vs. experimental bond lengths (e.g., Mn–N deviations < 0.05 Å) .
  • Molecular Dynamics : Simulates solvent effects on solubility (e.g., acetonitrile vs. methanol) .

Q. What factors influence the solubility and stability of this compound in different solvents?

  • Solubility : High in polar aprotic solvents (e.g., acetonitrile) due to hydrogen bonding with ClO₄⁻ counterions. Low in non-polar solvents .
  • Stability : Degrades under acidic conditions via protonation of imidazole N atoms. Stabilized by inert atmospheres and low-temperature storage .

Q. How does the ligand’s chelating ability compare to other imidazole-derived ligands?

  • Chelation Strength : Bip’s tridentate binding (pyridine + two imidazoles) provides stronger field stabilization than bidentate ligands (e.g., 2,2′-bipyridine).
  • Experimental Validation : Stability constants (log K) derived from potentiometric titrations .

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